Array ( [bid] => 5150709 )
Studies on related 1,5-diaryl pyrazolones have investigated their crystal structures and shown the existence of tautomerism. This means the molecule can exist in two forms that interconvert by moving a proton and electrons []. The specific example examined was 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one, which exhibited enol-to-keto tautomerism during crystallization []. This research highlights the importance of considering tautomeric forms when studying the properties and behavior of this class of compounds.
[] 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC - NCBI ()
The pyrazole ring system is a prevalent core structure in many biologically active molecules [, ]. Research efforts have explored pyrazole derivatives for various applications, including: